6-methoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide
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Overview
Description
The compound “6-methoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a methoxy group, an indole ring, a carboxamide group, a triazolopyridazine ring, and a thiophene ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through multi-step reactions that involve the formation of the various rings and the addition of the functional groups .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The indole ring and the triazolopyridazine ring are aromatic, meaning they are particularly stable and can participate in pi stacking interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the methoxy group and the carboxamide group could impact its solubility .Scientific Research Applications
Alpha(1)-adrenoceptor Antagonists Design
Research in the realm of alpha(1)-adrenoceptor (AR) antagonists has led to the synthesis and biological evaluation of compounds with significant AR blocking properties. The structure-based design, inspired by trazodone, involved the modification of heteroaromatic rings and the introduction of pyridazin-3(2H)-one moieties to optimize interaction with alpha(1)-AR. Such structural optimization aimed at enhancing the molecule's length to fit all pharmacophore features, indicating a focused approach towards developing targeted AR antagonists with potential therapeutic applications (Betti et al., 2002).
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, such as pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, showcases the application of this compound in creating structures with potential antimicrobial properties. This research underscores the ability to craft complex molecular architectures that can serve as frameworks for developing new antimicrobial agents, showcasing the compound's versatility in contributing to the diversity of medicinal chemistry (El‐Kazak & Ibrahim, 2013).
Antimicrobial and Antioxidant Activities
The compound's relevance extends to the synthesis of derivatives with pronounced antimicrobial and antioxidant activities. By exploring its chemical transformations, researchers have been able to create compounds that exhibit significant biological activities, highlighting its potential as a scaffold for developing agents with desirable pharmacological profiles (Gilava et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-methoxy-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2S/c1-28-13-5-4-12-9-16(22-15(12)10-13)20(27)21-11-19-24-23-18-7-6-14(25-26(18)19)17-3-2-8-29-17/h2-10,22H,11H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYCKVAZBASTRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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